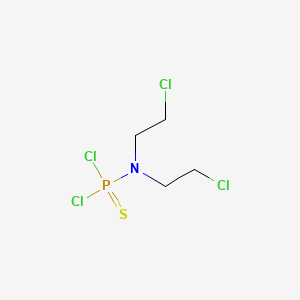
Phosphoramidothioic dichloride, N,N-bis(2-chloroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-chloroethyl)-N-dichlorophosphinothioylethanamine is a chemical compound known for its applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by its complex structure, which includes multiple chlorine atoms and a phosphinothioyl group.
Méthodes De Préparation
The synthesis of 2-chloro-N-(2-chloroethyl)-N-dichlorophosphinothioylethanamine typically involves the reaction of 2-chloroethylamine with phosphorus trichloride and sulfur. The reaction conditions often require a controlled environment to ensure the proper formation of the desired product. Industrial production methods may involve large-scale reactors and precise temperature control to optimize yield and purity.
Analyse Des Réactions Chimiques
2-chloro-N-(2-chloroethyl)-N-dichlorophosphinothioylethanamine undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states of phosphorus.
Hydrolysis: In the presence of water, it can hydrolyze to form corresponding amines and phosphoric acids.
Common reagents used in these reactions include strong nucleophiles like thiosulfate and thiourea, as well as oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-chloro-N-(2-chloroethyl)-N-dichlorophosphinothioylethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with DNA.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with cellular components.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2-chloroethyl)-N-dichlorophosphinothioylethanamine involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with DNA, leading to cross-linking and disruption of cellular processes. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can inhibit the proliferation of cancer cells.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-chloro-N-(2-chloroethyl)-N-dichlorophosphinothioylethanamine include:
2-chloro-N-(2-chloroethyl)-N-methylethanamine: Known for its use in chemotherapy.
2-chloroethylamine: A simpler compound used in various chemical syntheses.
N,N-dimethylethylamine: Used as an intermediate in organic synthesis.
Propriétés
Numéro CAS |
34492-32-5 |
|---|---|
Formule moléculaire |
C4H8Cl4NPS |
Poids moléculaire |
275.0 g/mol |
Nom IUPAC |
2-chloro-N-(2-chloroethyl)-N-dichlorophosphinothioylethanamine |
InChI |
InChI=1S/C4H8Cl4NPS/c5-1-3-9(4-2-6)10(7,8)11/h1-4H2 |
Clé InChI |
YFQYNWHYRNQAFY-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)N(CCCl)P(=S)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


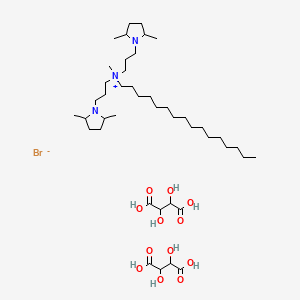
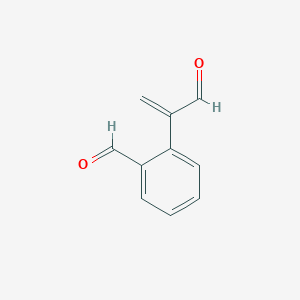
![(4Z)-4-(2-methylpropylidene)-7-propan-2-yl-15-oxa-2,5,8-triazatricyclo[8.5.0.03,8]pentadeca-1(10),2,11,13-tetraene-6,9-dione](/img/structure/B13749240.png)
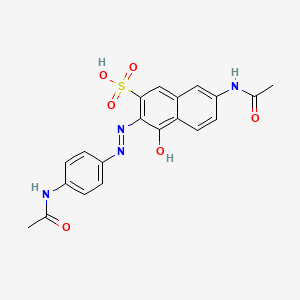
![1-azabicyclo[2.2.2]octan-3-yl 2-(1-oxo-3-phenyl-2-oxaspiro[4.4]nonan-3-yl)acetate](/img/structure/B13749248.png)
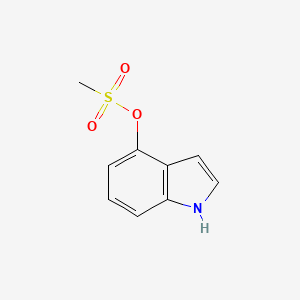
![Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]-](/img/structure/B13749260.png)
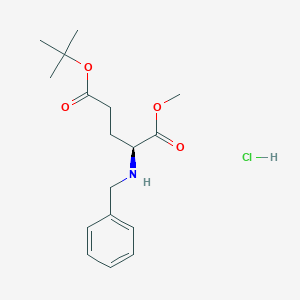
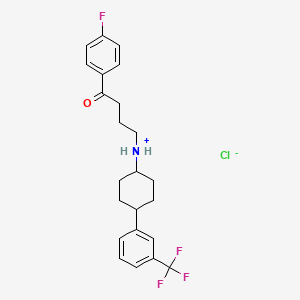
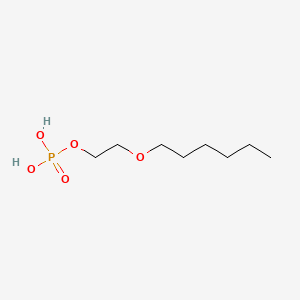
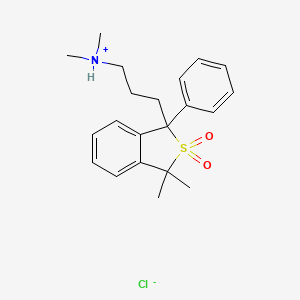
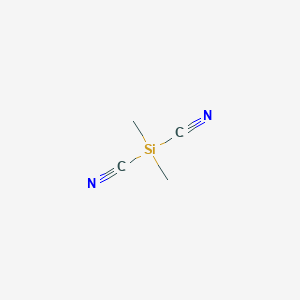
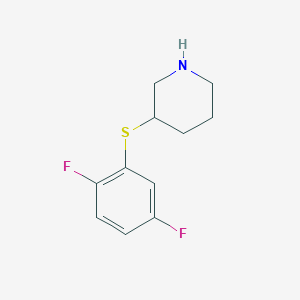
![4-Hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B13749308.png)
